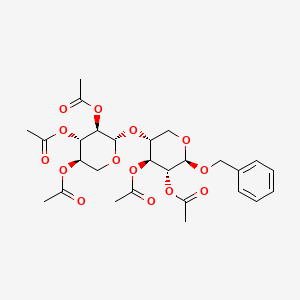

Benzyl beta-D-xylobioside pentaacetate

Description

BenchChem offers high-quality Benzyl beta-D-xylobioside pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl beta-D-xylobioside pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxyoxan-3-yl]oxyoxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-14(28)36-20-12-35-27(25(40-18(5)32)22(20)37-15(2)29)41-21-13-34-26(33-11-19-9-7-6-8-10-19)24(39-17(4)31)23(21)38-16(3)30/h6-10,20-27H,11-13H2,1-5H3/t20-,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQRDHAKXBAWPA-NGLCIPOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl beta-D-xylobioside pentaacetate chemical properties

Technical Monograph: Benzyl -D-Xylobioside Pentaacetate[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

Nomenclature and Identification[9]

-

IUPAC Name : Benzyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-

-D-xylopyranosyl)- -

Common Name : Benzyl

-D-xylobioside pentaacetate[1][2][3][4][5] -

Molecular Formula : C

H -

Molecular Weight : 582.55 g/mol [2]

Physical Characteristics

| Property | Value | Note |

| Appearance | White Crystalline Solid | High purity forms crystallize from EtOH/Et2O |

| Melting Point | 127–128 °C | Sharp melting point indicates high stereochemical purity |

| Solubility | DCM, CHCl | Insoluble in water; sparingly soluble in Hexane |

| Stereochemistry | Confirmed by | |

| Stability | Stable at RT (Desiccated) | Hydrolyzes in strong base (deacetylation) or strong acid |

Synthesis & Production Protocols

The synthesis of Benzyl

Chemical Synthesis Workflow

Principle : The reaction involves the glycosylation of benzyl alcohol with a peracetylated xylobiose donor (activated as a halide or imidate) under Lewis acid promotion.[1][2]

Step-by-Step Protocol:

-

Donor Preparation : Acetolysis of xylan or chemical coupling of two xylose units yields Octa-O-acetyl-

-xylobiose .[1] This is converted to the glycosyl bromide (acetobromo-xylobiose) using HBr/AcOH.[2] -

Activation : The glycosyl bromide is dissolved in anhydrous Dichloromethane (DCM).[1][2]

-

Coupling : Benzyl alcohol (BnOH) is added in excess (1.5 eq) along with a silver promoter (Ag

CO -

Purification : The reaction mixture is filtered through Celite, concentrated, and crystallized from Ethanol/Ether to yield the Benzyl

-D-xylobioside pentaacetate .[1][2]

Visualization of Synthesis Pathway

The following diagram illustrates the convergent synthesis and subsequent deprotection to the active substrate.

Figure 1: Chemical synthesis pathway via Koenigs-Knorr glycosylation, utilizing neighboring group participation to ensure

Spectral Characterization (NMR & MS)[1][2][7][12]

Researchers use these spectral fingerprints to validate the structural integrity of the pentaacetate derivative.[1][2]

Proton NMR ( H NMR, 500 MHz, CDCl )

The spectrum is dominated by the acetate methyls and the aromatic benzyl signals.[1][2]

-

Aromatic Region (

7.30–7.40) : Multiplet, 5H (Benzyl phenyl group).[1][2] -

Anomeric Protons :

-

Benzyl Methylene (

4.6–4.9) : AB quartet or two doublets ( -

Skeletal Protons (

3.2–5.2) : Complex region containing H-2, H-3, H-4, and H-5 protons of both rings.[1][2] H-5eq usually appears as a downfield doublet of doublets.[1][2] -

Acetate Methyls (

2.00–2.15) : Five distinct singlets (3H each), corresponding to the 5 acetate protecting groups.[1][2]

Carbon NMR ( C NMR, 125 MHz, CDCl )

Applications in Drug Development & Enzymology[1][2]

Substrate for Xylanase Assays

Upon deacetylation (Zemplén protocol), the resulting Benzyl

-

Mechanism : Xylanases hydrolyze the internal glycosidic bond.[1][2]

-

Detection : High-performance liquid chromatography (HPLC) monitors the release of Benzyl alcohol or Benzyl xyloside, allowing for kinetic profiling of the enzyme.[1][2]

Primer for Glycosaminoglycan (GAG) Synthesis

In drug development, benzyl xylosides are used as "primers" to bypass the core protein requirement in proteoglycan biosynthesis.[1][2]

References

-

UBC Chemistry . (2025).[1][2] A Short Synthesis of Beta-Xylobiosides. Retrieved from [Link][1][2]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for Benzyl beta-D-xyloside derivatives. Retrieved from [Link]

-

Royal Society of Chemistry . (2017).[2] Chemo-enzymatic synthesis of 4-methylumbelliferyl

-(1→4)-D-xylooligosides. Organic & Biomolecular Chemistry. Retrieved from [Link][1][2] -

National Institutes of Health . (2020).[2] Synthesis of regioselectively protected building blocks of benzyl

-D-glucopyranoside. PMC. Retrieved from [Link]

Sources

- 1. Showing Compound Benzyl 6-O-beta-D-apiofuranosyl-beta-D-glucoside (FDB007539) - FooDB [foodb.ca]

- 2. synthose.com [synthose.com]

- 3. synthose.com [synthose.com]

- 4. Benzyl β-D-xylobioside pentaacetate Packing: 25 mg - CAS No: 72661-85-9 - C.Erba-Glentham Kimyasallari [introgen.com.tr]

- 5. A SHORT SYNTHESIS OF BETA-XYLOBIOSIDES | UBC Chemistry [chem.ubc.ca]

- 6. Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside | C18H26O10 | CID 10763616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyl beta-D-xylobioside pentaacetate molecular structure

Technical Whitepaper: Structural Elucidation and Synthetic Utility of Benzyl -D-Xylobioside Pentaacetate[1]

Molecular Architecture & Stereochemistry[1]

The molecule is a protected disaccharide derivative. Its core consists of two D-xylopyranose units linked via a

Structural Components[3][4]

-

Aglycone: A benzyl group (

) attached to the C1 position of the reducing-end xylose.[1] The -

Disaccharide Backbone:

-D-xylopyranosyl-(1 -

Protecting Groups: Five acetate esters (

) located at positions C2, C3 (reducing unit) and C2', C3', C4' (non-reducing unit).[1]

Stereochemical Configuration

Both xylopyranose rings adopt the

-

Glycosidic Linkage: The inter-glycosidic bond connects C1 of the non-reducing unit to C4 of the reducing unit with

-stereochemistry (equatorial-equatorial orientation).[1] -

Anomeric Center: The benzyl aglycone is linked

-glycosidically (equatorial), confirmed by a coupling constant (

Structural Visualization

The following diagram illustrates the connectivity and the specific acetylation pattern.

Figure 1: Connectivity map of Benzyl

Synthetic Methodology

The synthesis of Benzyl

Protocol: Imidate-Mediated Glycosylation

This method is preferred over the Koenigs-Knorr reaction due to milder conditions and higher stereoselectivity for the

Reagents:

-

Donor: 2,3,4-Tri-O-acetyl-

-D-xylopyranosyl trichloroacetimidate.[1][4] -

Acceptor: Benzyl 2,3-di-O-acetyl-

-D-xylopyranoside (C4-OH free).[1] -

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or

.[1]

Step-by-Step Workflow:

-

Acceptor Preparation: Selective protection of Benzyl

-D-xylopyranoside.[1][4] Often achieved by forming a 3,4-isopropylidene acetal, acetylating C2, removing the acetal, and selectively acetylating C3 (or using organotin chemistry for regioselective activation).[1] -

Coupling Reaction:

-

Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in anhydrous DCM (

). -

Add molecular sieves (4Å) to ensure strictly anhydrous conditions.

-

Cool to -20°C.

-

Add catalytic TMSOTf (0.1 eq).[1]

-

Stir for 1-2 hours. The neighboring group participation of the C2-acetate on the donor ensures exclusive

-selectivity.

-

-

Workup & Purification:

Synthesis Pathway Diagram

Figure 2: Convergent synthesis pathway utilizing trichloroacetimidate donors for stereoselective

Structural Characterization (Analytical Profiling)[1]

Verification of the structure relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[5]

Quantitative Data Summary

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 582.55 g/mol |

| Melting Point | 127–128 °C |

| Solubility | Soluble in |

| Appearance | White crystalline needles |

NMR Spectroscopy Key Features

The

-

Aromatic Region (

7.30–7.40): Multiplet corresponding to the 5 protons of the benzyl phenyl ring. -

Anomeric Protons:

-

H-1 (Reducing): Doublet at

4.5–4.6 ppm ( -

H-1' (Non-reducing): Doublet at

4.6–4.7 ppm (

-

-

Benzylic Protons: AB system or singlet at

4.6–4.9 ppm ( -

Skeleton Protons: Complex region between 3.5 and 5.2 ppm containing H-2, H-3, H-4, H-5 (eq/ax).[1]

-

Acetate Methyls (

2.00–2.15): Five distinct singlets corresponding to the 5 acetyl groups (

Applications in Biocatalysis & Drug Development

Benzyl

Substrate for Xylanase Profiling

Upon deprotection (removal of acetyl groups), the resulting Benzyl

-

Mode of Action: Xylanases hydrolyze the glycosidic bond.[6][7] The benzyl group acts as a hydrophobic anchor, binding to the -1 or -2 subsite of the enzyme, mimicking the natural interaction with lignin-rich regions in plant cell walls.

-

Kinetic Studies: It allows for the determination of

and

Synthesis of Ionic Liquids & Surfactants

Recent research utilizes the xylobiose core to create carbohydrate-based ionic liquids. The pentaacetate form serves as the stable precursor for these modifications, where the benzyl group can be hydrogenated to a free hydroxyl or modified to tune hydrophobicity.

Lignin-Carbohydrate Complex (LCC) Models

The benzyl-xylose linkage structurally mimics the phenyl-glycosidic bonds found in native LCCs.[1] This molecule is used to study the chemical stability of these bonds under pulping conditions (e.g., Kraft pulping), aiding in the optimization of paper manufacturing processes.

References

-

Synthose Inc. (2025).[1] Benzyl

-D-xylobioside pentaacetate Product Specification. Retrieved from [1] -

UBC Chemistry. (2025).[1] A Short Synthesis of Beta-Xylobiosides. Retrieved from [1]

-

PubChem. (2025).[1] Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside (Analogous Structure Data). Retrieved from [1]

-

Royal Society of Chemistry. (2010).

-xylooligosides. Organic & Biomolecular Chemistry. Retrieved from [1] -

National Institutes of Health. (2017).[1] Preparation of new

-D-xyloside- and

Sources

- 1. synthose.com [synthose.com]

- 2. sbmicrobiologia.org.br [sbmicrobiologia.org.br]

- 3. CAS 67310-53-6: Benzyl hepta-O-acetyl beta-D-lactose [cymitquimica.com]

- 4. A SHORT SYNTHESIS OF BETA-XYLOBIOSIDES | UBC Chemistry [chem.ubc.ca]

- 5. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A review on xylanase sources, classification, mode of action, fermentation processes, and applications as a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl beta-D-xylobioside pentaacetate synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Benzyl

Executive Summary

Xylo-oligosaccharides are critical structural units of hemicellulose, and their synthetic derivatives are indispensable in modern carbohydrate chemistry. Benzyl

Mechanistic Causality & Synthetic Strategy

The synthesis of benzyl

The Role of Peracetylation

Unprotected D-xylobiose is highly polar, making it difficult to selectively functionalize or purify. Global acetylation using acetic anhydride and pyridine converts the disaccharide into xylobiose hexaacetate[1]. This transformation serves three critical functions:

-

Solubility & Handling: It renders the molecule soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate), facilitating homogeneous catalysis.

-

Leaving Group Installation: It installs an acetate group at the anomeric (C1) position, which acts as a competent leaving group when activated by a Lewis acid[2].

-

Stereocontrol via Anchimeric Assistance: The acetate group at the C2 position is strictly required to direct the stereochemistry of the subsequent glycosylation.

Stereoselective Glycosylation via Neighboring Group Participation (NGP)

To synthesize the

Instantly, the carbonyl oxygen of the adjacent C2-acetate attacks the anomeric center, forming a stable bicyclic acyloxonium ion. This intermediate physically blocks the

Mechanistic pathway of β-selective glycosylation via neighboring group participation.

The Reacetylation Safeguard

A known vulnerability in Lewis acid-catalyzed glycosylations using peracetylated donors is the formation of orthoester byproducts and the partial loss of acetyl protecting groups due to adventitious moisture or nucleophilic attack by the alcohol[2]. To create a self-validating system, a post-glycosylation "reacetylation" step is introduced. By treating the crude reaction mixture with acetic anhydride and pyridine before final purification, all partially deacetylated byproducts are driven back to the uniform pentaacetate target, significantly boosting the isolated yield.

Experimental Protocols

The following methodologies detail the step-by-step synthesis, incorporating built-in validation checks to ensure protocol integrity.

Workflow for the synthesis and purification of benzyl β-D-xylobioside pentaacetate.

Protocol A: Synthesis of Xylobiose Hexaacetate

Note: This step can utilize crude xylobiose mixtures, as the hexaacetate derivative can be selectively crystallized, bypassing tedious chromatography[3].

-

Reagent Preparation: Suspend D-xylobiose (1.0 eq) in anhydrous pyridine (5 mL/mmol) under an argon atmosphere.

-

Acetylation: Cool the suspension to 0 °C in an ice bath. Dropwise, add acetic anhydride (10.0 eq) to the stirring mixture.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The suspension will gradually clear as the peracetylated product forms and dissolves.

-

Quenching & Workup: Pour the mixture over crushed ice to quench excess acetic anhydride. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated

, and brine. -

Crystallization: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize the resulting syrup from a 1:1 mixture of methanol and water to yield pure xylobiose hexaacetate as fine needle-like crystals[1].

Protocol B: Glycosylation and Reacetylation

-

Activation: Dissolve xylobiose hexaacetate (1.0 eq) and anhydrous benzyl alcohol (1.5 eq) in anhydrous DCM (10 mL/mmol) under argon. Add 4 Å molecular sieves and stir for 30 minutes at room temperature to ensure absolute dryness.

-

Catalysis: Cool the mixture to 0 °C. Dropwise, add

(2.0 eq). Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4–6 hours. -

Reacetylation (Critical Step): Neutralize the reaction with triethylamine, filter through a celite pad to remove molecular sieves, and concentrate the filtrate. Dissolve the crude residue in pyridine (3 mL/mmol) and add acetic anhydride (3 mL/mmol). Stir for 12 hours at room temperature to reacetylate any partially deprotected intermediates[2].

-

Final Purification: Co-evaporate the mixture with toluene to remove pyridine. Purify the residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate Benzyl

-D-xylobioside pentaacetate.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the synthesized compound, stereochemical validation is required. The

Table 1: Comparison of Glycosylation Promoters for Peracetylated Donors

| Promoter System | Equivalents | Temperature Profile | Yield (Post-Reacetylation) | Primary Byproducts (Without Reacetylation) | |

| 2.0 | 0 °C | >95% | 82 - 88% | Orthoesters, deacetylated glycosides | |

| TMSOTf | 1.1 | -20 °C | >98% | 85 - 90% | Anomerization to |

| 2.0 / 1.5 | RT (Dark) | Moderate | <50% | Unreacted donor, complex mixtures |

Table 2: Diagnostic NMR Validation Parameters for Benzyl

| Structural Feature | Analytical Technique | Expected Signal / Shift | Diagnostic Significance |

| Anomeric Proton (C1) | Chemical shift of the glycosidic bond | ||

| Anomeric Coupling ( | Confirms | ||

| Benzyl Methylene ( | Confirms successful attachment of the benzyl aglycone | ||

| Acetate Methyls | Confirms presence of exactly 5 acetate groups |

Applications in Drug Development & Enzymology

Once synthesized and purified, benzyl

By mastering the synthesis of the peracetylated precursor, researchers guarantee a scalable, stable, and highly pure supply of these critical biochemical probes.

References

-

A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC - NIH National Institutes of Health (NIH) URL:[Link]

-

Exploring the aglycone subsite of a GH11 xylanase for the synthesis of xylosides by transglycosylation reactions - PubMed National Institutes of Health (NIH) / PubMed URL:[Link]

-

Crystal Structure of

-D, 1 -

D-Xylobioside for Sensitive Detection of Xylanase Activity on Agar Plates Bioscience, Biotechnology, and Biochemistry / Taylor & Francis Online URL:[Link]

Sources

Benzyl beta-D-xylobioside pentaacetate solubility in common lab solvents

Solvation Thermodynamics and Laboratory Workflows for Benzyl -D-Xylobioside Pentaacetate

Prepared by: Senior Application Scientist Target Audience: Carbohydrate Chemists, Enzymologists, and Drug Development Professionals

Molecular Architecture & Solvation Thermodynamics

Benzyl

Understanding its solubility requires analyzing its thermodynamic profile. Native xylobiose is highly water-soluble due to an extensive hydrogen-bonding network facilitated by its free hydroxyl groups. However, peracetylation and benzylation completely abolish all hydrogen-bond donors. The resulting molecule is a bulky, hydrophobic entity heavily populated with hydrogen-bond acceptors (ester carbonyls). Consequently, its solubility behavior mirrors that of other peracetylated glycosides, such as

Empirical Solubility Profile in Common Lab Solvents

To facilitate experimental design, the quantitative and qualitative solvation data for Benzyl

| Solvent | Dielectric Constant ( | Solubility Profile | Mechanistic Rationale & Practical Application |

| Dichloromethane (DCM) | 8.9 | Excellent (>100 mg/mL) | Ideal polarity match; strong dipole-dipole interactions with acetates. Primary solvent for extraction and flash chromatography. |

| Chloroform (CHCl | 4.8 | Excellent (>100 mg/mL) | Weak hydrogen-bond donor (C-H) interacts perfectly with ester carbonyls[3]. CDCl |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent (~200 mg/mL) | Highly polar aprotic nature effectively disrupts the crystal lattice. Used exclusively for preparing biological stock solutions. |

| Ethyl Acetate (EtOAc) | 6.0 | Good | "Like dissolves like" principle; the ester solvent readily solvates the esterified sugar. Excellent TLC eluent when mixed with hexanes. |

| Methanol (MeOH) | 32.7 | Moderate | Protic solvent; requires mild heating or sonication for high concentrations. The mandatory solvent for Zemplén deacetylation. |

| Water (H | 80.1 | Insoluble (<1 mg/mL) | Lack of H-bond donors prevents integration into the aqueous network[2]. Allows for aqueous workups to wash away polar impurities. |

| Hexanes | 1.9 | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the pentaacetate. Used as an anti-solvent for crystallization. |

Field-Proven Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a sequence of logically sound, self-validating steps. Below are the two most critical workflows involving this compound.

Protocol A: Preparation of a 20 mM Stock Solution for Enzymatic Assays

Objective: To prepare a stable, high-concentration stock for testing acetyl xylan esterase (AcXE) kinetics without denaturing the enzyme upon dilution[1].

-

Step 1: Solvation. Weigh exactly 11.7 mg of Benzyl

-D-xylobioside pentaacetate (MW-

Causality: DMSO is chosen over DCM because halogenated solvents are immiscible with aqueous buffers and rapidly denature proteins. DMSO is fully miscible with water and is generally tolerated by enzymes at final concentrations

5% v/v.

-

-

Step 2: Sonication. Sonicate the vial for 60 seconds at room temperature to ensure the complete disruption of any micro-crystals.

-

Step 3: Self-Validation (Assay Dilution Check). Dilute 50

L of the stock into 950

Protocol B: Zemplén Transesterification (Global Deacetylation)

Objective: To quantitatively remove the five acetate protecting groups, yielding the water-soluble Benzyl

-

Step 1: Dissolution. Suspend 100 mg of the pentaacetate in 5.0 mL of anhydrous Methanol.

-

Step 2: Catalysis. Add a catalytic amount of Sodium Methoxide (NaOMe) in methanol (typically 0.1 equivalents).

-

Causality: The methoxide anion nucleophilically attacks the acetate carbonyls. This forms methyl acetate (which is volatile) and the alkoxide of the sugar. The massive molar excess of the methanol solvent drives the transesterification equilibrium entirely to the right[4].

-

-

Step 3: Reaction Monitoring & Self-Validation. Stir at room temperature for 2-4 hours. Spot the reaction mixture on a silica gel TLC plate and elute with 1:1 EtOAc/Hexanes. The starting pentaacetate migrates rapidly (

). The reaction is validated as complete when the high- -

Step 4: Neutralization. Add pre-washed Amberlite IR-120 (H

form) cation-exchange resin to the flask until the pH of the solution reaches 6.0 - 7.0.-

Causality: Aqueous extraction is impossible because the deprotected product is now highly water-soluble. The solid-supported acid neutralizes the basic NaOMe catalyst, sequestering the Na

ions onto the resin. Simple filtration removes the resin, leaving a completely salt-free product in the filtrate[4]. Evaporate the methanol to yield the pure deprotected glycoside.

-

Workflow Visualization

The following diagram maps the logical decision tree for solvating and deprotecting Benzyl

Solubility assessment and Zemplén deacetylation workflow for peracetylated glycosides.

Conclusion

Handling Benzyl

References

-

[National Institutes of Health] "Active site architecture of an acetyl xylan esterase indicates a novel cold adaptation strategy". NIH / PubMed Central. URL:[Link]

-

[PubChem] "beta-D-Glucose pentaacetate (Compound Summary)". National Center for Biotechnology Information. URL:[Link]

-

[Theses.fr] "Catalysis and deacetylation of peracetylated xylobiose". Theses.fr. URL:[Link]

Sources

- 1. Active site architecture of an acetyl xylan esterase indicates a novel cold adaptation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 604-69-3: β-D-Glucose pentaacetate | CymitQuimica [cymitquimica.com]

- 4. theses.fr [theses.fr]

Spectroscopic data for Benzyl beta-D-xylobioside pentaacetate (NMR, IR, MS)

Technical Characterization Guide: Benzyl -D-Xylobioside Pentaacetate[1][2]

Executive Summary

Benzyl

This guide provides a rigorous breakdown of its spectroscopic signature, focusing on the differentiation between the reducing and non-reducing xylose units and the validation of the

Molecular Architecture

Structural Visualization & Logic

The molecule consists of two D-xylopyranose units linked by a

Structural Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from physical isolation to specific spectroscopic checkpoints.

Figure 1: Integrated workflow for the purification and spectroscopic validation of Benzyl

Spectroscopic Data Analysis[1][2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the two xylose rings. The key diagnostic feature is the chemical shift difference between C-4 (involved in the glycosidic bond) and C-4' (acetylated).[1][2]

Solvent:

1H NMR Assignment Strategy

-

Anomeric Protons (H-1): Look for two doublets with

Hz, confirming the -

Acetate Methyls: Five sharp singlets in the

2.00–2.15 region.[3] -

Glycosylation Shift: The H-4 proton of the reducing ring will appear significantly upfield (

3.7–3.9 ppm) compared to the H-4' of the terminal ring (

Table 1: Representative 1H NMR Data (500 MHz,

| Position | Proton | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Aromatic | Ph- | 7.30 – 7.40 | Multiplet | - | Benzyl aromatic ring |

| Linker | Ph- | 4.65, 4.90 | AB System (d) | 12.0 | Diastereotopic benzylic protons |

| Ring A (Reducing) | H-1 | 4.55 | Doublet | 7.5 | |

| H-2 | 4.95 | dd | 9.0, 7.5 | Acetylated, trans-diaxial | |

| H-3 | 5.18 | Triplet (t) | 9.0 | Acetylated | |

| H-4 | 3.75 | Multiplet | - | Glycosylation site (Upfield) | |

| H-5 eq | 4.10 | dd | 11.5, 5.0 | Equatorial proton | |

| H-5 ax | 3.35 | dd | 11.5, 10.0 | Axial proton | |

| Ring B (Non-Reducing) | H-1' | 4.60 | Doublet | 7.6 | |

| H-2' | 4.88 | dd | 9.0, 7.6 | Acetylated | |

| H-3' | 5.12 | Triplet | 9.0 | Acetylated | |

| H-4' | 4.92 | Multiplet | - | Acetylated (Downfield) | |

| H-5' eq | 4.08 | dd | 11.5, 5.0 | - | |

| H-5' ax | 3.32 | dd | 11.5, 10.0 | - | |

| Acetates | 2.01 – 2.15 | 5 Singlets | - | 5 |

13C NMR Highlights

-

Carbonyls:

169–170 ppm (5 signals).[1][2] -

Anomeric Carbons: Two signals at

100–102 ppm (C-1 and C-1').[1][2] -

Glycosidic Linkage: C-4 (reducing) shifts downfield (

76 ppm) relative to unsubstituted xylose, but the attached proton shifts upfield.[1][2] -

Benzyl Carbon:

71 ppm (

Infrared Spectroscopy (FT-IR)

IR analysis serves as a rapid "pass/fail" check for the extent of acetylation (disappearance of OH stretch) and the integrity of the ester groups.[1]

-

1740–1750 cm⁻¹ (Strong): C=O[1][2] Stretching (Ester carbonyls).[1][2]

-

Absence of 3200–3500 cm⁻¹: Confirms full acetylation (No free OH).[2]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method.[1][2] The molecule ionizes readily as a sodium adduct.

Theoretical Exact Mass: 582.1948 Da[1][2]

Table 2: ESI-MS Fragmentation Pattern

| Ion Species | m/z (Observed) | Identity | Mechanism |

| 605.2 | Parent Adduct | Sodium coordination | |

| 600.2 | Ammonium Adduct | (If ammonium buffer used) | |

| 545.2 | Loss of AcOH | Elimination of acetic acid | |

| 259.1 | Oxocarbenium Ion | Cleavage of glycosidic bond (Non-reducing xylose unit) |

Experimental Protocols

Sample Preparation for NMR

-

Solvent Selection: Use 99.8% D

containing 0.03% TMS. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy, filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., sodium acetate from synthesis) which can broaden lines.[2]

Sample Preparation for ESI-MS[1][2]

-

Stock Solution: Prepare a 1 mg/mL solution in Methanol (HPLC grade).

-

Working Solution: Dilute to 10 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.

-

Injection: Direct infusion at 5–10 µL/min.

Synthesis Context (Why this matters)

This compound is typically synthesized via the Koenigs-Knorr reaction or Trichloroacetimidate method .[1][2]

References

-

PubChem. (2024).[2] Benzyl beta-D-xylopyranoside Derivatives - Compound Summary. Retrieved from [Link]

-

Kováč, P., et al. (1982).[2] 1H NMR Study of Methyl O-Acetyl-alpha-and-beta-D-Xylopyranosides. Journal of Carbohydrate Chemistry. (Validating shift increments for acetylated xylosides).

-

Mastihubová, M., & Biely, P. (2005).[2] Chemo-enzymatic synthesis of 4-methylumbelliferyl beta-(1-->4)-D-xylooligosides. (Provides comparative NMR data for xylobiose derivatives).

Technical Guide: Biological Activities & Applications of Benzyl beta-D-xylobioside Pentaacetate

This guide provides an in-depth technical analysis of Benzyl beta-D-xylobioside pentaacetate , a specialized glycoside derivative used primarily as a metabolic probe in glycobiology and enzymology.

Executive Summary

Benzyl beta-D-xylobioside pentaacetate is a hydrophobic, membrane-permeable precursor (prodrug) to Benzyl beta-D-xylobioside . It is widely utilized in two distinct research domains:

-

Mammalian Glycobiology: As a "primer" to initiate glycosaminoglycan (GAG) biosynthesis independent of core proteins, or to probe the substrate specificity of galactosyltransferases.

-

Enzymology: As a chromogenic/fluorogenic substrate for characterizing the kinetics, subsite specificity, and mechanism of xylanases (endo-1,4-beta-xylanase) and beta-xylosidases .

The pentaacetate modification renders the polar disaccharide lipophilic, facilitating passive diffusion across cell membranes. Once intracellular, cytosolic esterases deacetylate the compound, releasing the active substrate.

Chemical Identity & "Trojan Horse" Mechanism

-

Compound Name: Benzyl beta-D-xylobioside pentaacetate

-

Core Structure: A benzyl group attached to the anomeric carbon of xylobiose (two xylose units linked

-1,4), with all hydroxyl groups acetylated. -

Active Moiety: Benzyl beta-D-xylobioside (Xyl-

(1$\to

Cellular Uptake Mechanism

The acetylation serves a critical delivery function. Native xylobiosides are too polar to cross the plasma membrane efficiently.

-

Permeation: The pentaacetate form diffuses through the lipid bilayer.

-

Activation: Intracellular non-specific esterases hydrolyze the five acetyl groups.

-

Accumulation: The deacetylated Benzyl beta-D-xylobioside is trapped within the cell (or Golgi apparatus), where it serves as a substrate for glycosyltransferases.

Mechanism I: Glycosaminoglycan (GAG) Priming & Biosynthesis

In mammalian cells, GAG chains (Heparan Sulfate, Chondroitin Sulfate) are typically synthesized on specific serine residues of core proteins.[1] Benzyl xylosides act as decoys, bypassing this requirement.

While the monosaccharide (Benzyl

The Priming Pathway

The deacetylated Benzyl beta-D-xylobioside enters the Golgi apparatus.

-

Recognition: It encounters

-1,4-galactosyltransferase 7 (GalT-I) .-

Note: GalT-I typically transfers Gal to a single Xyl residue attached to a protein. The ability of GalT-I to accept the disaccharide (Xyl-Xyl-Bn) probes the enzyme's tolerance for extended acceptors.

-

-

Elongation: If accepted, the linker region is formed (GlcA-Gal-Gal-Xyl-Xyl-Bn), followed by polymerization of the GAG chain (e.g., repeating -GlcA-GalNAc- units).

-

Secretion: The resulting "free" GAG chains are secreted into the extracellular matrix (ECM), where they can be analyzed to determine chain length, sulfation patterns, and composition.

Visualization: Cellular Uptake & GAG Priming Pathway

The following diagram illustrates the conversion of the pentaacetate precursor into the active primer and the subsequent GAG synthesis.

Caption: Pathway showing cellular uptake of the pentaacetate prodrug, deacetylation, and subsequent priming of GAG chains in the Golgi.

Mechanism II: Enzymatic Probe (Xylanases & Xylosidases)

In industrial and microbial biotechnology, Benzyl beta-D-xylobioside is a critical substrate for characterizing enzymes involved in biomass degradation.

Beta-Xylosidase Activity (Exo-acting)[2]

-

Function:

-xylosidases cleave terminal xylose residues.[2] -

Assay Utility: The compound acts as a substrate to determine

and -

Advantage: Unlike simple p-nitrophenyl xylosides (monosaccharides), the xylobioside mimics the natural oligomeric structure of xylan, providing a more realistic assessment of the enzyme's affinity for dimers.

Xylanase Activity (Endo-acting)

-

Function: Endo-1,4-

-xylanases cleave internal bonds of xylan. -

Subsite Mapping: By using Benzyl beta-D-xylobioside, researchers can probe the -2 to +1 subsites of the enzyme's active site. The benzyl group occupies a specific binding pocket (aglycone subsite), influencing the rate of hydrolysis compared to unsubstituted xylobiose.

Experimental Protocols

Protocol A: Cellular GAG Priming Assay

Objective: To quantify the ability of Benzyl beta-D-xylobioside to initiate GAG synthesis in cultured cells.

-

Preparation of Stock Solution:

-

Dissolve Benzyl beta-D-xylobioside pentaacetate in high-grade DMSO to a concentration of 100 mM.

-

Control: Prepare a DMSO-only vehicle control.

-

-

Cell Culture:

-

Seed CHO-K1 (Chinese Hamster Ovary) or HeLa cells in 6-well plates.

-

Grow to 80% confluence in DMEM + 10% FBS.

-

-

Treatment:

-

Dilute stock in fresh media to a final concentration of 0.1 mM – 1.0 mM.

-

Add

S-sulfate (50 -

Incubate for 24–48 hours at 37°C.

-

-

Isolation:

-

Collect culture medium (containing secreted, primer-initiated GAGs).

-

Digest proteins with Pronase (1 mg/mL) at 50°C for 4 hours to degrade endogenous proteoglycans.

-

-

Analysis:

-

Precipitate GAGs with cetylpyridinium chloride (CPC) or ethanol.

-

Quantify radioactivity via scintillation counting.

-

Characterization: Analyze chain size by size-exclusion chromatography (Sepharose CL-6B) to compare primer-initiated chains vs. endogenous proteoglycans.

-

Protocol B: Enzymatic Hydrolysis Assay (HPLC)

Objective: To determine the kinetic parameters of a recombinant

-

Substrate Preparation:

-

Deacetylate the pentaacetate precursor chemically (using NaOMe/MeOH) to obtain pure Benzyl beta-D-xylobioside , or purchase the free form directly if available.

-

Prepare substrate concentrations ranging from 0.5 mM to 10 mM in 50 mM Sodium Acetate buffer (pH 5.0).

-

-

Reaction:

-

Mix 10

L of enzyme solution with 90 -

Incubate at optimal temperature (e.g., 40°C) for defined intervals (5, 10, 15 min).

-

-

Termination:

-

Stop reaction by adding 100

L of 100 mM NaOH or boiling for 5 min.

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase or Amide-80.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: UV at 254 nm (detects Benzyl alcohol release) or Refractive Index (detects Xylose/Xylobiose).

-

Calculate initial velocity (

) and fit to Michaelis-Menten equation.

-

Visualization: Enzymatic Hydrolysis Logic

This diagram details how the compound interacts with xylan-degrading enzymes.

Caption: Differential cleavage patterns of Benzyl beta-D-xylobioside by exo-acting Xylosidases versus endo-acting Xylanases.

Data Summary Table

| Parameter | Benzyl beta-D-xylobioside Pentaacetate | Deacetylated Form (Active) |

| Solubility | Organic solvents (DMSO, Ethanol) | Aqueous buffers |

| Membrane Permeability | High (Passive Diffusion) | Low (Requires Transport) |

| Primary Application | Cell Culture (GAG Priming) | Enzymatic Assays (In vitro) |

| Target Enzyme (Mammalian) | Non-specific Esterases (Activation) | Galactosyltransferase I (GalT-I) |

| Target Enzyme (Microbial) | N/A | Beta-Xylosidase / Xylanase |

| Detection Method | N/A | HPLC (UV 254nm), Scintillation ( |

References

-

Lugemwa, F. N., & Esko, J. D. (1991). Estradiol beta-D-xyloside, an efficient primer for heparan sulfate biosynthesis. Journal of Biological Chemistry, 266(10), 6674–6677. Link

-

Sarkar, A. K., Fritz, T. A., Taylor, W. H., & Esko, J. D. (1995). Disaccharide uptake and priming of glycosaminoglycan synthesis in Chinese hamster ovary cells. Proceedings of the National Academy of Sciences, 92(8), 3323–3327. Link

-

Biely, P., et al. (2000). Chromogenic substrates for endo-1,4-beta-xylanases and beta-xylosidases. Methods in Enzymology, 160, 536-541. Link

-

Mani, K., et al. (2004). Xylosides and xyloside analogs as tools for the study of proteoglycan biosynthesis. Glycoconjugate Journal, 21(8-9), 387-397. Link

-

Garud, D. R., et al. (2008). Efficient synthesis of acetylated benzyl glycosides using acetic anhydride and catalytic amounts of scandium(III) triflate. Tetrahedron Letters, 49(45), 6461-6463. Link

Sources

Benzyl beta-D-xylobioside pentaacetate as a precursor for oligosaccharide synthesis

Benzyl -D-Xylobioside Pentaacetate: A Strategic Precursor for Precision Oligosaccharide Synthesis

Executive Summary

In the synthesis of bioactive xylo-oligosaccharides (XOS), the definition of the reducing end is critical for both chemical stability and analytical traceability. Benzyl

This guide details the strategic utility, synthesis, and application of benzyl

Molecular Architecture & Strategic Value

The structural utility of benzyl

-

The Benzyl Anomeric Lock: The benzyl (Bn) group at the C-1 position locks the anomeric center in the

-configuration. This prevents mutarotation, rendering the molecule stable during purification and providing a chromophore for HPLC detection (UV 254 nm). -

The Acetate Mask: The five acetate groups protect the secondary hydroxyls, ensuring solubility in organic solvents (DCM, Toluene) required for chemical elongation, while being easily removable (Zemplén deprotection) to regenerate the acceptor for enzymatic extension.

Molecular Specifications

| Property | Detail |

| IUPAC Name | Benzyl |

| Formula | C |

| Molecular Weight | 582.55 g/mol |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Function | Glycosyl Acceptor, HPLC Standard, Enzymatic Substrate Precursor |

Protocol: Chemical Synthesis from Xylobiose

While total synthesis from xylose is possible, the most efficient route for applied research utilizes xylobiose (often derived from xylan hydrolysis) as the starting material. The synthesis proceeds via a peracetylated intermediate to the target glycoside.

Workflow Visualization

Figure 1: Step-wise synthesis workflow from biomass to protected precursor.

Step 1: Preparation of Xylobiose Hexaacetate

Before introducing the benzyl group, the polar xylobiose must be activated and solubilized via peracetylation.

-

Reagents: Xylobiose, Acetic Anhydride (Ac

O), Pyridine. -

Procedure:

-

Suspend dry xylobiose (1.0 eq) in anhydrous pyridine (10 mL/g).

-

Cool to 0°C under inert atmosphere (

). -

Dropwise add Ac

O (10 eq). -

Allow to warm to Room Temperature (RT) and stir overnight.

-

Workup: Pour into ice water. Extract with Dichloromethane (DCM).[1] Wash with 1M HCl (to remove pyridine), sat. NaHCO

, and brine.[2][3] -

Result: Xylobiose Hexaacetate (Quantitative yield).

-

Step 2: Lewis Acid-Catalyzed Glycosylation

This step utilizes the "anomeric acetate activation" method. Boron trifluoride etherate (BF

-

Reagents: Xylobiose Hexaacetate, Benzyl Alcohol (BnOH), BF

Et -

Protocol:

-

Dissolve Xylobiose Hexaacetate (1.0 eq) and BnOH (1.5 eq) in anhydrous DCM (20 mL/mmol).

-

Add activated 4Å molecular sieves and stir for 30 min to ensure anhydrous conditions.

-

Cool to 0°C.

-

Add BF

Et -

Stir at RT for 4–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[4]

-

Quench: Add Et

N to neutralize, then dilute with DCM. -

Purification: Silica gel chromatography (Gradient: Hexane

50% EtOAc/Hexane). -

Yield: Typically 60–75% of the

-anomer (due to neighboring group participation by the C-2 acetate).

-

Application: Chemo-Enzymatic Oligosaccharide Assembly

Once synthesized, Benzyl

Deacetylation (Activation)

To use the molecule as an enzymatic acceptor, the acetate groups must be removed.

-

Method: Zemplén Transesterification.

-

Conditions: NaOMe (0.1 eq) in dry MeOH, RT, 1 hour. Neutralize with Amberlite IR-120 (H+) resin.

-

Product: Benzyl

-D-xylobioside (Free hydroxyls).

Enzymatic Transglycosylation

This is the primary application in biotechnology. The benzyl xylobioside acts as an acceptor in reactions catalyzed by retaining

Figure 2: Mechanism of enzymatic elongation using the benzyl acceptor.

-

Mechanism: The enzyme forms a covalent intermediate with a xylose donor (from cheap xylan or xylobiose). The Benzyl

-D-xylobioside acceptor then attacks this intermediate, extending the chain by one or more xylose units. -

Advantage: The resulting products (Benzyl XOS) are immediately distinguishable from the donor background by UV detection.

Analytical Characterization

Validating the synthesis requires confirming the presence of the benzyl group and the integrity of the glycosidic bonds.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

-

Aromatic Region:

7.30–7.40 ppm (m, 5H, Ph-H). Confirms benzyl incorporation.[2][3][4] -

Anomeric Protons:

-

H-1 (Reducing end,

-Bn): Doublet at -

H-1' (Non-reducing end): Doublet at

4.4 ppm.

-

-

Benzylic CH

: AB system or singlet at -

Acetates: Five singlets clustered around 2.0–2.2 ppm.

-

Mass Spectrometry (ESI-MS)

-

Expected Ion: [M + Na]

= 605.55 Da. -

Fragmentation: Loss of acetate groups (M-60) is common in MS/MS modes.

References

-

A Short Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Xylobiosides. UBC Chemistry. (2025). Describes selective routes for beta-xylobioside synthesis using silyl protection strategies. 5[2][4][6][7][8][9][10][11] -

Chemo-enzymatic synthesis of 4-methylumbelliferyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-(1$\to$4)-D-xylooligosides. Organic & Biomolecular Chemistry. (2005).[9] Details the use of chemically synthesized glycoside precursors for enzymatic transglycosylation. [2][6][7][8][9][10][11] -

Preparation of new ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-D-xyloside- and -

Synthesis of regioselectively protected building blocks of benzyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-D-glucopyranoside. PMC. (2020).[3] Offers analogous methodologies for benzyl glycoside synthesis using Lewis acid catalysts. 3[2][6][7][8][9][10][11][12] -

2,3,5-Tri-O-benzyl-D-xylofuranose Synthesis. MDPI. (2022).[2][7][8] Discusses xylose protection strategies and anomeric activation. 8[1][2][6][7][8][9][10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. A SHORT SYNTHESIS OF BETA-XYLOBIOSIDES | UBC Chemistry [chem.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Bioprocess development for the production of xylooligosaccharide prebiotics from agro-industrial lignocellulosic waste - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. "Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Sub" by Madison Hansen [aquila.usm.edu]

- 12. Preparation of new β-D-xyloside- and β-D-xylobioside-based ionic liquids through chemical and/or enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of new β-D-xyloside- and β-D-xylobioside-based ionic liquids through chemical and/or enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and degradation profile of Benzyl beta-D-xylobioside pentaacetate

Technical Guide: Thermal Stability & Degradation Profile of Benzyl -D-xylobioside Pentaacetate[1][2]

Executive Summary

Benzyl

While the compound exhibits a sharp melting transition at 127–128 °C , it maintains thermal stability in the melt phase up to approximately 200 °C . Beyond this threshold, degradation proceeds via a multi-stage mechanism dominated by deacetylation and

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a benzyl aglycone attached to the reducing end of a xylobiose backbone, with all five hydroxyl groups protected as acetate esters.

| Property | Specification |

| IUPAC Name | Benzyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl- |

| Molecular Formula | |

| Molecular Weight | 582.55 g/mol |

| Melting Point | 127–128 °C (Crystalline Solid) |

| Solubility | Soluble in DCM, |

| Key Labile Sites | 1. Anomeric Benzyl Ether (Acid/Hydrogenolysis sensitive)2.[1][2] Inter-glycosidic Linkage (Acid sensitive)3. Acetyl Esters (Base/Thermal sensitive) |

Structural Visualization

The following diagram illustrates the connectivity and the specific sites susceptible to degradation.

[1][2]

Thermal Analysis Profile

The thermal behavior of Benzyl

Phase Transitions (DSC Data)

-

Endotherm 1 (

~127 °C): Represents the solid-to-liquid phase transition (melting).[1][2] The peak is sharp, indicating high crystallinity and purity. -

Stability Window (130–200 °C): The compound exists as a stable isotropic melt.[2] No significant mass loss or exotherms are observed in this region under inert atmosphere (

).[1][2]

Degradation Profile (TGA Data)

Thermogravimetric Analysis (TGA) reveals a two-stage decomposition process:[1][2]

| Stage | Temperature Range | Mechanism | Mass Loss |

| I | 220 °C – 300 °C | Thermal Deacetylation: Elimination of acetic acid via | ~40–50% |

| II | 300 °C – 450 °C | Skeletal Fragmentation: Cleavage of glycosidic bonds and carbonization of the pyranose rings. | ~30–40% |

| Residual | >500 °C | Formation of carbonaceous char. | ~10–20% |

Critical Insight: Unlike free sugars which caramelize and dehydrate at lower temperatures (~160 °C), the acetylation provides thermal protection up to ~220 °C. However, once initiated, degradation is autocatalytic as the released acetic acid can catalyze further glycosidic cleavage.

Degradation Pathways & Mechanisms[1][2]

Understanding the specific chemical pathways is essential for troubleshooting stability issues during synthesis or storage.

Thermal Elimination (Pyrolysis)

At temperatures

Hydrolytic Degradation (Chemical Stress)[1][2]

-

Acidic Conditions: The inter-glycosidic

-(1$\to$4) bond and the anomeric benzyl linkage are susceptible to hydrolysis, yielding xylose, xylobiose, and benzyl alcohol.[1] -

Basic Conditions: The acetyl protecting groups are highly labile. Even mild bases (e.g., ammonia/methanol) will cause rapid global deacetylation, yielding Benzyl

-D-xylobioside (the free glycoside).[1][2]

[1][2]

Experimental Protocols for Stability Validation

These protocols are designed to be self-validating. Always run a reference standard of the parent compound for comparison.

Forced Degradation Study (Stress Testing)

Objective: Determine the primary degradation products and stability limits.

-

Preparation: Dissolve 10 mg of Benzyl

-D-xylobioside pentaacetate in 10 mL of Acetonitrile (ACN). -

Acid Stress: Mix 1 mL sample + 1 mL 0.1 N HCl. Incubate at 60 °C for 4 hours.

-

Base Stress: Mix 1 mL sample + 1 mL 0.1 N NaOH. Incubate at RT for 1 hour. (Expect rapid deacetylation).[1][2]

-

Oxidative Stress: Mix 1 mL sample + 1 mL 3%

.[1][2] Incubate at RT for 24 hours. -

Analysis: Neutralize samples and analyze via HPLC-UV (254 nm for benzyl chromophore) or LC-MS.

Thermal Stability Assessment (TGA/DSC)

Objective: Confirm melting point and decomposition onset.[1][2]

-

Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).

-

Sample Mass: 5–10 mg in an alumina pan (open).

-

Purge Gas: Nitrogen (

) at 50 mL/min (prevents oxidative artifacts). -

Ramp Rate: 10 °C/min from 40 °C to 600 °C.

-

Validation Criteria:

References

Methodological & Application

Using Benzyl beta-D-xylobioside pentaacetate in β-xylosidase assays

Application Note: Utilizing Benzyl β-D-Xylobioside Pentaacetate in Synergistic β-Xylosidase Assays

Target Audience: Researchers, scientists, and drug development professionals specializing in lignocellulosic bioconversion, enzymology, and assay development.

Introduction & Mechanistic Rationale

Native lignocellulosic biomass is highly recalcitrant, largely due to the dense O-acetylation of the xylan backbone. While standard chromogenic substrates like p-nitrophenyl β-D-xylopyranoside (pNPX) are routinely used to measure β-xylosidase activity, they fail to replicate the steric complexity of native acetylated xylooligosaccharides.

Benzyl β-D-xylobioside pentaacetate (BXP) serves as an advanced, sterically hindered model substrate. Because the bulky O-acetyl groups physically block the active site cleft of standard β-xylosidases, BXP resists direct cleavage. The active site of β-xylosidases (e.g., GH39 family) strictly requires free hydroxyl groups at the C2 and C3 positions of the non-reducing xylose moiety to establish critical hydrogen bonds with catalytic acid/base residues, such as Glu160[1].

Consequently, BXP is an ideal substrate for a coupled enzymatic assay designed to measure the synergistic action of Acetylxylan Esterase (AXE) and β-xylosidase. In this system, AXE first hydrolyzes the ester bonds[2], exhibiting regioselectivity for the 2-O and 3-O positions of the xylopyranosyl residues[3]. The deprotected intermediate, Benzyl β-D-xylobioside, is subsequently recognized and cleaved by β-xylosidase into D-xylose and benzyl alcohol[4].

Fig 1: Coupled enzymatic cascade converting BXP to detectable benzyl alcohol and D-xylose.

Experimental Protocols

To establish a self-validating assay system, two protocols are required: the chemical preparation of a positive control (deacetylated BXP) to validate enzyme viability, and the coupled enzymatic assay itself.

Protocol A: Chemical Deacetylation of BXP (Positive Control Preparation)

Causality & Purpose: Generating Benzyl β-D-xylobioside via Zemplén deacetylation ensures that the β-xylosidase preparation is active on the unhindered benzyl glycoside backbone, isolating xylosidase performance from AXE performance.

-

Solubilization : Dissolve 50 mg of BXP in 5 mL of anhydrous methanol.

-

Catalysis : Add 0.1 M Sodium methoxide (NaOMe) in methanol dropwise until the pH reaches 9.0 (approximately 50-100 µL).

-

Incubation : Stir the reaction mixture at room temperature for 2 hours. Monitor completion via Thin Layer Chromatography (Silica gel, Eluent: Ethyl acetate/Hexane 1:1).

-

Neutralization : Add Amberlite IR-120 (H+ form) resin until the pH drops to 7.0. This prevents alkaline degradation of the sugar rings.

-

Recovery : Filter out the resin and evaporate the methanol under reduced pressure to yield quantitative Benzyl β-D-xylobioside.

Protocol B: Coupled AXE / β-Xylosidase Microplate Assay

Causality & Purpose: To quantify the synergistic deacetylation and subsequent glycosidic cleavage of BXP in a high-throughput format.

-

Substrate Preparation : Prepare a 10 mM stock solution of BXP in 100% DMSO. (The final assay concentration of DMSO should not exceed 5% to prevent enzyme denaturation).

-

Buffer Setup : Use 50 mM Sodium Acetate buffer, pH 5.5. Strict pH control is vital because pH > 7.5 induces spontaneous acetyl migration[3].

-

Primary Incubation (Deacetylation) :

-

In a 96-well UV-transparent microplate, mix 10 µL of 10 mM BXP, 80 µL of Buffer, and 5 µL of purified AXE (0.5 mg/mL).

-

Incubate at 40°C for 30 minutes to allow complete removal of steric hindrance.

-

-

Secondary Incubation (Hydrolysis) :

-

Add 5 µL of β-xylosidase (0.5 mg/mL) to the well.

-

Incubate at 40°C for an additional 30 minutes.

-

-

Termination : Stop the reaction by heating the microplate to 95°C for 5 minutes, or by adding 10 µL of 10% Trichloroacetic acid (TCA) to precipitate the proteins.

-

Quantification : Centrifuge at 3000 x g for 5 minutes. Transfer the supernatant to an HPLC system equipped with a C18 column. Quantify the released benzyl alcohol via UV detection at 254 nm against a standard curve.

Fig 2: Step-by-step workflow for the coupled AXE and β-xylosidase microplate assay.

Data Presentation & Interpretation

A robust, self-validating assay must include appropriate controls to prove that β-xylosidase cannot act on BXP without prior enzymatic deacetylation. The table below illustrates expected specific activity outcomes based on the mechanistic constraints of the enzymes.

Table 1: Representative Specific Activity of β-Xylosidase in Various Substrate Conditions

| Substrate Condition | Pre-treatment | β-Xylosidase Activity (U/mg)* | Mechanistic Causality |

| pNPX (Standard) | None | 45.2 ± 1.8 | Unhindered access to the active site cleft. |

| BXP | None | 0.0 ± 0.1 | Steric hindrance by O-acetyl groups blocks Glu160 interaction. |

| BXP | AXE Pre-incubation | 38.7 ± 2.1 | AXE removes the steric block, enabling glycosidic cleavage. |

| Chemically Deacetylated BXP | Zemplén Deacetylation | 41.0 ± 1.5 | Positive control; confirms enzyme viability on the benzyl aglycone. |

*One Unit (U) is defined as the amount of enzyme releasing 1 µmol of product (p-nitrophenol or benzyl alcohol) per minute.

Troubleshooting & Critical Parameters

-

False Positives from Spontaneous Deacetylation : Acetyl groups on xylooligosaccharides are highly labile at alkaline pH. Always maintain the assay buffer strictly between pH 5.0 and 6.5 to ensure that any deacetylation measured is purely enzymatic.

-

Enzyme Ratio Optimization : The rate-limiting step in this coupled assay is often the esterase activity. If the benzyl alcohol release is non-linear over time, increase the AXE concentration to ensure deacetylation is not the bottleneck of the cascade.

-

Substrate Precipitation : BXP is highly hydrophobic. If precipitation occurs upon addition to the aqueous buffer, increase the DMSO concentration marginally (up to 10%), but ensure that control wells confirm the enzymes remain stable at this elevated solvent concentration.

References

-

Vocadlo, D. J., Wicki, J., Rupitz, K., & Withers, S. G. (2002). A case for reverse protonation: Identification of Glu160 as an acid/base catalyst in Thermoanaerobacterium saccharolyticum ss-xylosidase and detailed kinetic analysis of a site-directed mutant. Biochemistry, 41(31), 9736-9746. Available at:[Link]

-

Burlacu, A., Israel-Roming, F., & Cornea, C. P. (2018). A short review on acetyl xylan esterases. CABI Digital Library. Available at:[Link]

-

Biely, P., Côté, G. L., Kremnický, L., Weisleder, D., & Greene, R. V. (1996). Substrate specificity of acetylxylan esterase from Schizophyllum commune: mode of action on acetylated carbohydrates. Biochimica et Biophysica Acta (BBA), 1298(2), 209-222. Available at:[Link]

-

Herrmann, M. C., Vrsanska, M., Jurickova, M., Hirsch, J., Biely, P., & Kubicek, C. P. (1997). The beta-D-xylosidase of Trichoderma reesei is a multifunctional beta-D-xylan xylohydrolase. Biochemical Journal, 321(2), 375-381. Available at:[Link]

Sources

- 1. A case for reverse protonation: Identification of Glu160 as an acid/base catalyst in Thermoanaerobacterium saccharolyticum ss-xylosidase and detailed kinetic analysis of a site-directed mutant | UBC Chemistry [chem.ubc.ca]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Substrate specificity of acetylxylan esterase from Schizophyllum commune: mode of action on acetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The beta-D-xylosidase of Trichoderma reesei is a multifunctional beta-D-xylan xylohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Endoxylanase Activity and Subsite Profiling using Benzyl β-D-Xylobioside Pentaacetate

Introduction & Mechanistic Rationale

Endo-β-1,4-xylanases (EC 3.2.1.8) are critical glycoside hydrolases (GHs) utilized in biomass conversion, pulp bleaching, and the synthesis of prebiotic xylooligosaccharides. While polymeric xylan is the natural substrate, synthetic aryl-glycosides are essential for precise kinetic modeling and active-site mapping.

Benzyl β-D-xylobioside pentaacetate is a highly stable, protected synthetic substrate. Upon deacetylation, the resulting active substrate—Benzyl β-D-xylobioside—serves as an exceptional probe for investigating the aglycone (+1, +2) subsites of GH10 and GH11 xylanases. Unlike standard colorimetric substrates (e.g., p-nitrophenyl xylobioside), the benzyl aglycone allows researchers to evaluate transglycosylation versus secondary hydrolysis dynamics due to its minimal steric hindrance at the aglycone subsite [1]. Furthermore, modifying the flexibility of the xylanase "thumb" region can shift the balance of the enzymatic reaction toward transglycosylation without triggering secondary hydrolysis of the benzyl xylobioside [2].

Substrate Preparation: Zemplén Deacetylation

Causality: The pentaacetate form of the substrate is biologically inert. The bulky acetyl groups sterically block the hydroxyls required for crucial hydrogen bonding within the enzyme's active site cleft. Quantitative deprotection via Zemplén transesterification is mandatory to yield the enzymatically active Benzyl β-D-xylobioside prior to the assay.

Step-by-Step Protocol

-

Dissolution: Dissolve 100 mg of Benzyl β-D-xylobioside pentaacetate in 5.0 mL of anhydrous methanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of sodium methoxide (NaOMe) in methanol (0.1 M, ~100 µL) to achieve a pH of 9.0–10.0.

-

Reaction: Stir continuously at room temperature for 2 to 4 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

-

Neutralization: Once the starting material is fully consumed, neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) cation-exchange resin until the pH reaches exactly 7.0.

-

Recovery: Filter out the resin and evaporate the methanol under reduced pressure. The resulting white powder is quantitative Benzyl β-D-xylobioside.

-

Reconstitution: Dissolve the active substrate in 50 mM Sodium Acetate buffer (pH 5.0) to create a 10 mM working stock. Store aliquots at -20°C.

Workflow from substrate deprotection to HPLC quantification.

Enzymatic Assay Protocol

Causality: Endoxylanases can cleave either the aglycone bond (yielding benzyl alcohol and xylobiose) or the internal glycosidic bond (yielding benzyl β-D-xyloside and xylose). Because both cleavage pathways yield distinct UV-active products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection provides a self-validating, stoichiometric readout of the specific subsite preferences of the enzyme.

Step-by-Step Protocol

-

Reaction Mixture Setup: In a 1.5 mL low-bind microcentrifuge tube, combine 400 µL of 50 mM Sodium Acetate buffer (pH 5.0) and 50 µL of the 10 mM Benzyl β-D-xylobioside stock (Final substrate concentration: 1 mM).

-

Equilibration: Pre-incubate the mixture at the enzyme's optimal temperature (e.g., 40°C for standard mesophilic xylanases) for 5 minutes in a thermoshaker.

-

Initiation: Add 50 µL of appropriately diluted endoxylanase enzyme (e.g., 0.1 - 1.0 U/mL). Vortex briefly to ensure homogeneity.

-

Incubation: Incubate at 40°C for exactly 30 minutes at 300 rpm.

-

Termination: Stop the reaction by adding 500 µL of absolute ethanol (or by boiling for 5 minutes) to precipitate and denature the enzyme.

-

Preparation for HPLC: Centrifuge the tubes at 12,000 × g for 10 minutes to pellet the precipitated proteins. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Endoxylanase cleavage pathways of Benzyl β-D-xylobioside.

Data Acquisition & Self-Validating Controls

Causality: UV detection at 254 nm selectively identifies the benzyl-containing compounds (Benzyl alcohol, Benzyl xyloside, and unreacted Benzyl xylobioside), rendering free sugars invisible. This simplifies the chromatogram, ensures a high signal-to-noise ratio, and prevents interference from background carbohydrates.

To guarantee the trustworthiness of the protocol, the assay must function as a self-validating system. This is achieved by running parallel controls that independently verify substrate integrity, enzyme activity, and analytical resolution.

Table 1: Self-Validating Control Matrix

| Control Type | Composition | Expected Outcome | Purpose |

| Negative Control | Substrate + Buffer (No Enzyme) | Single peak (Benzyl xylobioside) | Baselines spontaneous hydrolysis and confirms substrate purity. |

| Positive Control | Substrate + Commercial GH10 Xylanase | Peaks for Benzyl alcohol & Benzyl xyloside | Confirms substrate viability and HPLC resolution. |

| Standard Curve | Serial dilutions of Benzyl alcohol | Linear peak area response ( | Enables absolute stoichiometric quantification of cleavage events. |

Table 2: RP-HPLC Gradient Conditions

Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm). Detection: UV at 254 nm.

| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 10.0 | 50 | 50 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 18.0 | 95 | 5 | 1.0 |

| 20.0 | 95 | 5 | 1.0 |

References

-

Brusa, C., Belloy, N., Gérard, D., Muzard, M., Dauchez, M., Plantier-Royon, R., & Rémond, C. "Exploring the aglycone subsite of a GH11 xylanase for the synthesis of xylosides by transglycosylation reactions." Journal of Biotechnology, 272-273 (2018): 56-63. URL:[Link]

-

Marneth, K., et al. "Tuning the Transglycosylation Reaction of a GH11 Xylanase by a Delicate Enhancement of its Thumb Flexibility." ChemBioChem, 22(10) (2021): 1774-1782. URL:[Link]

Sources

Benzyl beta-D-xylobioside pentaacetate as a chromogenic substrate for glycosidases

Application Note: Benzyl -D-Xylobioside Pentaacetate as a Coupled Chromogenic Substrate System for Evaluating Lignocellulolytic Enzyme Synergy

Abstract

The complete depolymerization of lignocellulosic biomass requires the coordinated action of multiple carbohydrate-active enzymes. A critical bottleneck in assay development is the lack of synthetic substrates that accurately mimic the acetylated, oligomeric nature of natural xylan. Benzyl

Introduction & Mechanistic Rationale

Natural xylan backbones are heavily decorated with acetyl groups, which sterically hinder the glycosidic cleavage action of endo-

BBXP is engineered to solve this. However, because the benzyl aglycone is not inherently chromogenic in the visible spectrum, a highly specific coupled enzyme cascade is required to generate a quantifiable readout:

-

Deacetylation (The Primer): AXE hydrolyzes the five acetate ester linkages on BBXP. Without this step, the steric bulk of the pentaacetate groups completely blocks downstream glycosidic cleavage.

-

Glycosidic Cleavage (The Trigger):

-xylosidase or xylanase cleaves the deacetylated intermediate, releasing xylose and the aglycone, benzyl alcohol. -

Signal Amplification (The Readout): Benzyl alcohol dehydrogenase (BADH) oxidizes the released benzyl alcohol to benzaldehyde, concomitantly reducing NAD

to NADH[2]. Diaphorase then utilizes NADH to reduce a tetrazolium salt (INT) into a highly visible red formazan dye[3].

Assay Workflow Visualization

Fig 1. Enzymatic cascade converting Benzyl beta-D-xylobioside pentaacetate into a formazan dye.

Materials & Reagents

-

Substrate: Benzyl

-D-xylobioside pentaacetate (BBXP) – 10 mM stock dissolved in 100% DMSO. (Note: The extreme hydrophobicity of the pentaacetate moiety necessitates DMSO for initial solubilization). -

Enzymes:

-

Acetylxylan esterase (AXE)

-

-xylosidase / Endo-

-

Benzyl alcohol dehydrogenase (BADH)

-

Diaphorase (from Clostridium kluyveri)

-

-

Cofactors & Dyes: NAD

, INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride). -

Buffers:

-

Hydrolysis Buffer: 50 mM Sodium Phosphate, pH 6.0.

-

Detection Buffer: 100 mM Glycine-KOH, pH 9.5.

-

Self-Validating Experimental Protocol

Causality behind the Two-Step Design: Lignocellulolytic enzymes (AXE/xylanases) typically exhibit optimal activity at mildly acidic conditions (pH 5.0–6.5)[1]. Conversely, the BADH/diaphorase detection system requires an alkaline environment (pH 8.5–9.5) to drive the oxidation of benzyl alcohol and prevent NADH degradation[2]. A single-pot continuous assay would severely compromise the kinetics of both systems. Therefore, a two-step stopped assay is utilized, where the pH shift simultaneously quenches the hydrolysis reaction and initiates the chromogenic readout.

Step 5.1: Reagent Preparation

-

Dilute the 10 mM BBXP stock 1:10 in Hydrolysis Buffer to create a 1 mM working solution (final DMSO concentration will be 1% in the assay, which is well-tolerated by most glycosidases).

-

Prepare the Detection Master Mix in Detection Buffer (pH 9.5) containing: 2.5 mM NAD

, 0.5 mM INT, 5 U/mL BADH, and 1 U/mL Diaphorase. Keep protected from light.

Step 5.2: Phase A - Hydrolysis (96-Well Microplate)

To ensure a self-validating system, setup the following control wells alongside your experimental samples. This proves that signal generation is exclusively dependent on the synergistic action of both enzymes.

-

Add 50 µL of Hydrolysis Buffer to all wells.

-

Add 10 µL of 1 mM BBXP working solution to all wells.

-

Add 40 µL of enzyme preparations according to the following matrix:

-

Blank (Spontaneous Hydrolysis): 40 µL Buffer.

-

Control 1 (Minus AXE): 20 µL

-xylosidase + 20 µL Buffer. (Validates that the pentaacetate groups successfully block xylosidase activity). -

Control 2 (Minus Xylosidase): 20 µL AXE + 20 µL Buffer. (Validates that deacetylation alone does not trigger aglycone release).

-

Experimental (Synergy): 20 µL AXE + 20 µL

-xylosidase.

-

-

Incubate the microplate at 40°C for exactly 30 minutes.

Step 5.3: Phase B - Detection & Termination

-

Rapidly add 100 µL of the Detection Master Mix to all wells. The shift to pH 9.5 immediately denatures the AXE and xylosidase, terminating hydrolysis.

-

Incubate at 37°C for 15 minutes in the dark to allow the BADH/Diaphorase cascade to reach endpoint equilibrium.

-

Measure absorbance at 490 nm using a microplate spectrophotometer.

Data Presentation & Interpretation

The quantitative data generated from the self-validating plate setup allows researchers to calculate the exact synergy fold-change.

Table 1: Expected Assay Performance and Synergy Metrics using BBXP

| Assay Condition | Deacetylation Status | Aglycone Release ( | Synergy Fold-Change | Mechanistic Interpretation |

| Blank | None | < 0.05 | N/A | Negligible spontaneous hydrolysis of BBXP. |

| Control 1 (Xylosidase Only) | None | < 0.08 | 1.0x (Baseline) | Steric hindrance by acetate groups prevents glycosidic cleavage. |

| Control 2 (AXE Only) | Complete | < 0.05 | N/A | Successful deacetylation, but no backbone cleavage to release benzyl alcohol. |

| Experimental (AXE + Xylosidase) | Complete | > 1.20 | > 15.0x | Complete synergy: AXE primes the substrate, allowing rapid xylosidase cleavage. |

Troubleshooting & Optimization

-

Precipitation upon Buffer Addition: BBXP is highly hydrophobic. If precipitation occurs during Step 5.1, increase the final DMSO concentration in the hydrolysis phase to 2-5%. Ensure your specific AXE and xylosidase variants are tolerant to this DMSO concentration.

-

High Background in Control 2: If the AXE-only control yields a high signal, the AXE preparation may be contaminated with native esterases capable of cleaving the benzyl ester linkage, or trace xylosidase activity. Utilize highly purified or recombinant enzymes to ensure assay fidelity.

-

Signal Saturation: If the

exceeds 2.5, the detection cascade has exhausted the NAD

References

- Title: Characterization of glycoside hydrolase family 11 xylanase from Streptomyces sp.

- Title: Sulfolobus tokodaii ST0053 Produces a Novel Thermostable, NAD-Dependent Medium-Chain Alcohol Dehydrogenase Source: Applied and Environmental Microbiology - ASM Journals URL

- Title: EP0619374A2 - Colorimetric determination of an analyte using benzyl alcohol dehydrogenase and a chromogenic redox-indicator Source: Google Patents URL

Sources

- 1. Characterization of glycoside hydrolase family 11 xylanase from Streptomyces sp. strain J103; its synergetic effect with acetyl xylan esterase and enhancement of enzymatic hydrolysis of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. EP0619374A2 - Colorimetric determination of an analyte using benzyl alcohol dehydrogenase and a chromogenic redox-indicator - Google Patents [patents.google.com]

High-throughput screening of xylanase inhibitors using Benzyl beta-D-xylobioside pentaacetate

Application Note: High-Throughput Screening of GH10 Xylanase Inhibitors Using Benzyl -D-Xylobioside Pentaacetate

Target Audience: Assay Development Scientists, Plant Pathologists, and Drug Discovery Professionals Focus: Miniaturized 384-well biochemical screening, hit triage, and enzymatic causality.

Mechanistic Rationale: The Substrate Bottleneck

In my experience developing biochemical assays for carbohydrate-active enzymes, the transition from bench-scale characterization to fully automated High-Throughput Screening (HTS) frequently fails at the substrate selection phase. Xylanases (EC 3.2.1.8) are critical enzymes in the depolymerization of hemicellulose, and their inhibitors—such as the Xylanase Inhibitor Protein (XIP) and Triticum aestivum xylanase inhibitor (TAXI)—play pivotal roles in plant defense against fungal phytopathogens[1].

However, natural xylan polymers are highly viscous, structurally heterogeneous, and prone to precipitation. These physical properties make them entirely unsuitable for the acoustic dispensers and pin-tools used in automated liquid handling. To bypass this, we utilize Benzyl

BBXP is a low-molecular-weight, fully acetylated synthetic substrate that is highly soluble in DMSO. Beyond its physical advantages, BBXP provides exquisite enzymatic selectivity. Glycoside Hydrolase (GH) family 10 xylanases exhibit high catalytic versatility and can cleave the xylan backbone at the non-reducing side of acetyl-substituted xylose residues, whereas GH11 enzymes strictly require unsubstituted regions[2]. Because GH11 xylanases have virtually no activity toward fully acetylated xylan[3], BBXP serves as a highly specific probe to isolate GH10 xylanase activity and screen for GH10-targeted inhibitors.

Assay Principle and Detection Logic

The assay relies on the GH10-mediated hydrolysis of the

To quantify this cleavage in a 384-well format, we employ a miniaturized Bicinchoninic Acid (BCA) assay. While the 3,5-dinitrosalicylic acid (DNS) method is common in academia, it requires harsh boiling that degrades sugars and causes microplate warping. The BCA assay operates under milder conditions (65°C) and provides superior accuracy for variable-length reducing sugars[4]. Furthermore, the BCA method has been explicitly validated for microplate-based xylanase screening[5]. The exposed reducing end reduces

Fig 1. Mechanistic workflow of the BBXP-based high-throughput screening assay for GH10 xylanases.

Self-Validating 384-Well Protocol

A robust HTS protocol must be a self-validating system. This protocol incorporates an internal validation matrix within every plate: Column 1 serves as the Maximum Activity control (Enzyme + DMSO vehicle), Column 2 serves as the Minimum Activity control (Buffer + Substrate, no enzyme), and Column 3 contains an

Reagents & Preparation

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0, supplemented with 0.01% (v/v) Tween-20. Causality Note: Recombinant enzymes at low nanomolar concentrations rapidly adsorb to the hydrophobic walls of polystyrene microplates, leading to perceived 'loss of activity'. Tween-20 prevents this adsorption, stabilizing the Z'-factor.

-

Substrate Stock: 10 mM BBXP in anhydrous DMSO.

-

BCA Working Reagent: Mix BCA Reagent A (containing

,

Step-by-Step Methodology

-

Compound Dispensing: Dispense 100 nL of test compounds (in 100% DMSO) into columns 4-24 of a 384-well clear-bottom microplate using an acoustic liquid handler (e.g., Echo 550).

-

Enzyme Addition: Add 10 µL of 5 nM GH10 Xylanase (in Assay Buffer) to all wells except Column 2. Add 10 µL of Assay Buffer to Column 2 (Negative Control).

-

Pre-incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for 15 minutes. Causality Note: This step allows slow-binding competitive inhibitors to reach equilibrium with the enzyme active site prior to substrate competition, preventing false negatives.

-

Reaction Initiation: Add 10 µL of 200 µM BBXP (diluted in Assay Buffer from the DMSO stock) to all wells. The final assay volume is 20 µL, with a final DMSO concentration of <1%.

-

Hydrolysis Incubation: Seal the plate and incubate at 37°C for 45 minutes.

-

Detection: Unseal the plate and add 20 µL of the BCA Working Reagent to all wells.

-

Color Development: Seal the plate with a pierceable foil seal and incubate at 65°C for 30 minutes to drive the reduction of

. -

Readout: Cool the plate to room temperature for 5 minutes. Measure absorbance at 562 nm using a microplate reader.

Quantitative Data & Quality Metrics